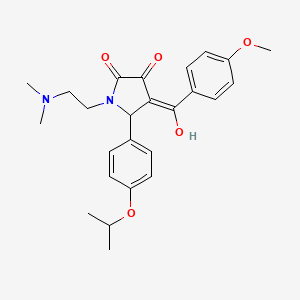![molecular formula C22H16N6O2 B2642307 1,3-Bis[(3-(3-methyl-2-pyridin-2-yl)-1,2,4-oxadiazol)-5-yl]benzene CAS No. 1965304-89-5](/img/structure/B2642307.png)
1,3-Bis[(3-(3-methyl-2-pyridin-2-yl)-1,2,4-oxadiazol)-5-yl]benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Bis[(3-(3-methyl-2-pyridin-2-yl)-1,2,4-oxadiazol)-5-yl]benzene is a complex organic compound featuring a benzene core substituted with two 1,2,4-oxadiazole rings, each bearing a 3-methyl-2-pyridin-2-yl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,3-Bis[(3-(3-methyl-2-pyridin-2-yl)-1,2,4-oxadiazol)-5-yl]benzene typically involves multiple steps:
Formation of 1,2,4-Oxadiazole Rings: The initial step often involves the cyclization of amidoximes with carboxylic acids or their derivatives under dehydrating conditions to form the 1,2,4-oxadiazole rings.
Substitution on Benzene Core: The benzene core is then functionalized with the pre-formed 1,2,4-oxadiazole rings through nucleophilic aromatic substitution or other suitable coupling reactions.
Industrial Production Methods: Industrial production may utilize continuous flow reactors to optimize reaction conditions, such as temperature, pressure, and reagent concentration, ensuring high yield and purity. Catalysts and solvents are chosen to enhance reaction efficiency and minimize by-products.
化学反応の分析
Types of Reactions: 1,3-Bis[(3-(3-methyl-2-pyridin-2-yl)-1,2,4-oxadiazol)-5-yl]benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, converting oxadiazole rings to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene core or the pyridine rings, introducing different functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents (e.g., N-bromosuccinimide) or nucleophiles (e.g., amines, thiols) under appropriate conditions.
Major Products: The major products depend on the specific reactions and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines.
科学的研究の応用
1,3-Bis[(3-(3-methyl-2-pyridin-2-yl)-1,2,4-oxadiazol)-5-yl]benzene has diverse applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its luminescent properties.
Medicine: Explored for its antimicrobial and anticancer activities, leveraging its ability to interact with biological macromolecules.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic devices due to its electronic properties.
作用機序
The compound exerts its effects through various mechanisms:
Molecular Targets: It can bind to metal ions, forming stable complexes that exhibit unique electronic and photophysical properties.
Pathways Involved: In biological systems, it may interact with DNA or proteins, disrupting their normal function and leading to antimicrobial or anticancer effects.
類似化合物との比較
1,3-Bis(pyridin-2-yl)benzene: Similar structure but lacks the oxadiazole rings, resulting in different electronic properties.
1,3-Bis[(3-(2-pyridin-2-yl)-1,2,4-oxadiazol)-5-yl]benzene: Similar but without the methyl group, affecting its steric and electronic characteristics.
Uniqueness: 1,3-Bis[(3-(3-methyl-2-pyridin-2-yl)-1,2,4-oxadiazol)-5-yl]benzene is unique due to the presence of both the 1,2,4-oxadiazole rings and the 3-methyl-2-pyridin-2-yl groups, which confer distinct electronic and steric properties, making it suitable for specific applications in materials science and medicinal chemistry.
This comprehensive overview highlights the significance of this compound in various scientific and industrial fields
特性
IUPAC Name |
3-(3-methylpyridin-2-yl)-5-[3-[3-(3-methylpyridin-2-yl)-1,2,4-oxadiazol-5-yl]phenyl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N6O2/c1-13-6-4-10-23-17(13)19-25-21(29-27-19)15-8-3-9-16(12-15)22-26-20(28-30-22)18-14(2)7-5-11-24-18/h3-12H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGQUVKUXAVMIFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)C2=NOC(=N2)C3=CC(=CC=C3)C4=NC(=NO4)C5=C(C=CC=N5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(E)-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(N-methylmethylsulfonamido)acetamide](/img/structure/B2642230.png)
![N-(6-((4-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-4-oxobutyl)thio)pyridazin-3-yl)furan-2-carboxamide](/img/structure/B2642231.png)




![Methyl 3-{[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]sulfamoyl}thiophene-2-carboxylate](/img/structure/B2642238.png)
![(8Z)-8-[4-Chlorophenoxy(phenyl)methylidene]-2,4-diphenyl-5,6,7,8-tetrahydroquinoline](/img/structure/B2642239.png)

![N-[3-(DIMETHYLAMINO)PROPYL]-2-ACETAMIDOBENZAMIDE](/img/structure/B2642242.png)
![[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 2-ethoxypyridine-3-carboxylate](/img/structure/B2642244.png)
![N-(1-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2642245.png)
